molecular formula C10H10FN5O B2432484 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 93416-62-7

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2432484
CAS No.: 93416-62-7
M. Wt: 235.222
InChI Key: KMIYWNHMQLBIOU-UHFFFAOYSA-N
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Description

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. The fluorine atom can increase the compound’s lipophilicity, allowing better membrane permeability and potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

5-amino-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYWNHMQLBIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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